molecular formula C8H7F3N2O3 B14760022 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone

1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B14760022
M. Wt: 236.15 g/mol
InChI Key: VCQHUOLRUYQEON-UHFFFAOYSA-N
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Description

1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring

Preparation Methods

The synthesis of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3,6-dimethoxypyridazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at a low temperature, usually around 0°C to room temperature, to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls .

Chemical Reactions Analysis

1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone can be compared with other pyridazine derivatives, such as:

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

1-(3,6-dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H7F3N2O3/c1-15-5-3-4(6(14)8(9,10)11)7(16-2)13-12-5/h3H,1-2H3

InChI Key

VCQHUOLRUYQEON-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C(=C1)C(=O)C(F)(F)F)OC

Origin of Product

United States

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